molecular formula C7H7BrClN3 B13557958 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride

Cat. No.: B13557958
M. Wt: 248.51 g/mol
InChI Key: NKTYJBHWVIHXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 5th position of the imidazo[1,2-a]pyridine ring, with a hydrochloride salt form. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the bromination of imidazo[1,2-a]pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions . The amine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, condensation reactions, and tandem reactions to achieve high yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, N-bromosuccinimide (NBS).

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence signaling pathways and metabolic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and amine group allows for versatile functionalization and interaction with various molecular targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-6(9)11-4-3-10-7(5)11;/h1-4H,9H2;1H

InChI Key

NKTYJBHWVIHXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.